

Yttrium-zinc phase diagram and thermodynamics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Yttrium--zinc (2/3)

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An In-depth Technical Guide to the Yttrium-Zinc Phase Diagram and Thermodynamics

Introduction

The Yttrium-Zinc (Y-Zn) binary system is of significant interest in materials science for its array of complex intermetallic compounds and its role in the development of magnesium alloys. Yttrium is a key alloying element used to enhance the mechanical properties and high-temperature performance of various materials, and its interaction with zinc is fundamental to understanding phase stability in more complex systems, such as Mg-Zn-Y alloys[1]. This guide provides a comprehensive overview of the Y-Zn phase diagram, the crystallographic and thermodynamic properties of its constituent phases, and the experimental methodologies employed for their characterization.

The Yttrium-Zinc Phase Diagram

The Y-Zn phase diagram is characterized by the presence of two terminal solid solutions, (α Y) and (Zn), and a series of stable intermetallic compounds. The solid solubility of zinc in yttrium, and of yttrium in zinc, is very small[2]. Early and comprehensive investigations by Chiotti et al. established the main features of the phase diagram using thermal analysis, metallography, and vapor pressure measurements[3][2][4].

The system contains several intermetallic compounds, some of which melt congruently (at a constant temperature to a liquid of the same composition), while others decompose peritectically (reacting with the liquid phase to form a different solid phase).

Congruently Melting Compounds[3][4]:

- YZn: Melts at 1105 °C
- YZn₂: Melts at 1080 °C
- Y₂Zn₁₇: Melts at 890 °C

Peritectically Decomposing Compounds[4]:

- YZn₃: Decomposes at 905 °C
- YZn₄: Decomposes at 895 °C
- YZn₅: Decomposes at 870 °C
- YZn₁₁: Decomposes at 685 °C

The system also features three eutectic reactions, where a liquid phase transforms into two solid phases upon cooling[4]. Furthermore, the YZn₂ phase is known to undergo an allotropic transformation at approximately 750 °C[4].

Quantitative Data Summary

The quantitative data for the invariant reactions, crystallographic structures, and thermodynamic properties of the Y-Zn system are summarized in the tables below for ease of reference and comparison.

Table 1: Invariant Reactions in the Y-Zn System

This table details the specific temperatures and compositions at which phase transformations such as eutectic, peritectic, and congruent melting occur.

Reaction Type	Temperature (°C)	Liquid Composition (wt% Zn)	Phases Involved
Eutectic	875	23.2	$L \leftrightarrow (\alpha Y) + YZn$
Congruent Melting	1105	42.4	$YZn \leftrightarrow L$
Eutectic	1015	51.0	$L \leftrightarrow YZn + YZn_2$
Congruent Melting	1080	59.5	$YZn_2 \leftrightarrow L$
Peritectic	905	~65	$L + YZn_2 \leftrightarrow YZn_3$
Peritectic	895	~72	$L + YZn_3 \leftrightarrow YZn_4$
Peritectic	870	~76	$L + YZn_4 \leftrightarrow YZn_5$
Eutectic	865	82.0	$L \leftrightarrow YZn_5 + Y_2Zn_{17}$
Congruent Melting	890	86.2	$Y_2Zn_{17} \leftrightarrow L$
Peritectic	685	~92	$L + Y_2Zn_{17} \leftrightarrow YZn_{11}$

Data sourced from Chiotti et al. (1962)[\[4\]](#).

Table 2: Crystallographic Data of Y-Zn Intermetallic Compounds

The crystal structures of the stable intermetallic phases in the Y-Zn system are diverse and have been the subject of detailed investigation.

Phase	Pearson Symbol	Space Group	Prototype
YZn	cP2	Pm-3m	CsCl
α YZn ₂	oI12	Imma	KHg ₂
YZn ₃	oP16	Pnma	YZn ₃
Y ₃ Zn ₁₁	oI28	Immm	La ₃ Al ₁₁
Y ₁₃ Zn ₅₈	hP142	P6 ₃ mc	Gd ₁₃ Zn ₅₈
YZn ₅	hP36	P6 ₃ /mmc	CaCu ₅
Y ₂ Zn ₁₇	hP38	P6 ₃ /mmc	Th ₂ Ni ₁₇

Data sourced from ASM International[5]. Note that more recent studies have reclassified YZn₅ as a non-stoichiometric compound, YZn_{5+x} (where $x \approx 0.2$), possessing a more complex modulated crystal structure[6][7].

Table 3: Thermodynamic Properties of Y-Zn Compounds

The thermodynamic stability of the Y-Zn compounds has been evaluated by measuring the standard free energy ($\Delta G^\circ f$) and enthalpy ($\Delta H^\circ f$) of formation.

Compound	$\Delta G^\circ f$ at 500°C (kcal/mole)	$\Delta H^\circ f$ at 500°C (kcal/mole)	$\Delta G^\circ f$ per g- atom at 500°C (kcal/g-atom)	$\Delta H^\circ f$ per g- atom at 500°C (kcal/g-atom)
YZn	-18.09	-24.05	-9.045	-12.025
YZn ₂	-28.74	-39.54	-9.580	-13.180
YZn ₁₁	-53.43	-92.08	-4.453	-7.673

Data sourced from Chiotti et al. (1962)[4]. The values show a maximum stability per gram-atom for the YZn₂ phase[4].

Experimental Protocols

The determination of the Y-Zn phase diagram and its associated thermodynamic data relies on a combination of meticulous experimental techniques.

A. Alloy Preparation and Homogenization

- **Materials:** High-purity metals, typically 99.99% pure zinc and high-purity yttrium sponge, are used as starting materials[2].
- **Encapsulation:** Weighed quantities of the pure metals are placed in inert containers, most successfully tantalum crucibles, to prevent reaction with the alloy at high temperatures[3][2].
- **Sealing:** The crucibles are sealed under an inert argon atmosphere, often by welding, to prevent oxidation during heating. A tantalum tube is typically welded into the crucible base to serve as a thermocouple well for accurate temperature measurement[2].
- **Melting and Homogenization:** The sealed crucibles are often enclosed in stainless steel jackets for additional protection and heated in a furnace to a temperature sufficient to melt the components and form a homogeneous liquid. The alloys are held at this temperature for an extended period before being cooled.
- **Annealing:** To achieve equilibrium, the solidified alloys are annealed at specific temperatures for long durations (e.g., 100 hours or more) and subsequently quenched in water or another cooling medium to preserve the high-temperature phase structure for analysis.

B. Key Experimental Techniques

- **Differential Thermal Analysis (DTA):** DTA is the primary method for determining the temperatures of phase transformations. By heating or cooling a sample and a reference material at a constant rate, the temperatures of endothermic or exothermic events like melting, eutectic, and peritectic reactions can be precisely identified from thermal arrests or changes in the heating/cooling curve[3].
- **X-Ray Diffraction (XRD):** XRD is used to identify the phases present in the annealed and quenched samples. By analyzing the diffraction pattern, the crystal structure, space group, and lattice parameters of each intermetallic compound can be determined[3].

- **Metallography:** This involves polishing and etching the surface of an alloy sample to reveal its microstructure under an optical or scanning electron microscope. The morphology, distribution, and relative amounts of the different phases provide crucial information for constructing the phase diagram[2].
- **Vapor Pressure Measurement:** Thermodynamic properties, such as the Gibbs free energy of formation, are often determined by measuring the vapor pressure of the more volatile component (zinc) as a function of temperature. The dewpoint method is a classic technique used for this purpose in the Y-Zn system[3][4].

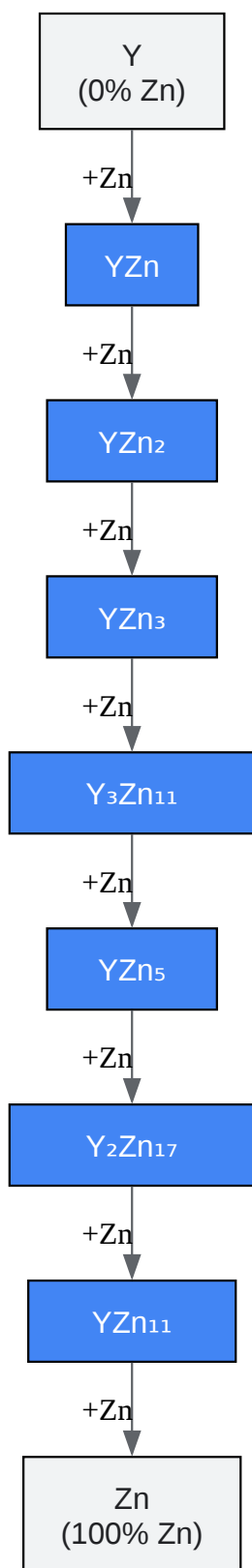
Visualizations

The following diagrams illustrate the experimental workflow for phase diagram determination and the logical relationship between the stable intermetallic phases in the Y-Zn system.



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Caption: Experimental workflow for Y-Zn phase diagram determination.



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Caption: Sequence of stable Y-Zn intermetallic phases with increasing Zn content.

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- To cite this document: BenchChem. [Yttrium-zinc phase diagram and thermodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15170210#yttrium-zinc-phase-diagram-and-thermodynamics]

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